1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide
Description
Evolution of Benzimidazolium Salt Research
The study of benzimidazolium salts traces its origins to early 20th-century investigations into heterocyclic aromatic compounds. Benzimidazole itself, a fusion of benzene and imidazole rings, was first identified during research on vitamin B₁₂ cofactors, where its derivatives were found to stabilize cobalt complexes. The development of substituted benzimidazolium salts gained momentum in the 1980s with the recognition of their potential as precursors for N-heterocyclic carbenes (NHCs), which are pivotal in organometallic catalysis.
1,2-Dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide emerged as part of this trajectory, reflecting advancements in tailoring imidazolium frameworks for specific electronic and steric properties. Early syntheses focused on simple alkyl and aryl substitutions, but the introduction of ketone-containing side chains, such as the 2-oxo-2-(p-tolyl)ethyl group, marked a shift toward multifunctional designs. These modifications enabled precise tuning of solubility, stability, and reactivity, broadening applications in supramolecular chemistry and ionic liquids.
Structural Classification within Imidazolium Frameworks
The compound belongs to the imidazolium salt family, characterized by a positively charged imidazole ring stabilized by a counterion (here, bromide). Its structure features three key components:
- Benzo[d]imidazole core : A bicyclic system with fused benzene and imidazole rings, providing aromatic stability and π-π stacking capabilities.
- 1,2-Dimethyl substituents : Methyl groups at the 1- and 2-positions enhance steric bulk and influence NHC formation kinetics.
- 3-(2-Oxo-2-(p-tolyl)ethyl) side chain : A ketone-linked p-tolyl group that introduces electron-withdrawing effects and enables hydrogen bonding.
This structural triad places the compound in a subclass of N-functionalized imidazolium salts with enhanced polarity and modularity. Comparative analysis with simpler analogs, such as 2-p-tolyl-1H-benzimidazole (lacking the quaternary ammonium center), highlights the role of the bromide counterion in stabilizing the cationic core and modulating solubility.
Table 1: Structural Comparison of Select Imidazolium Salts
Research Significance in Contemporary Organic Chemistry
The compound’s significance lies in its dual role as a synthetic intermediate and functional material. Its benzimidazolium core serves as a precursor for NHC ligands, which are indispensable in cross-coupling reactions and polymer stabilization. The ketone moiety in the side chain offers a handle for post-synthetic modifications, such as Schiff base formation or nucleophilic additions, enabling the construction of complex architectures.
Recent studies emphasize its utility in green chemistry. For instance, ultrasound-assisted synthesis methods, developed for related CF₃-substituted benzimidazo[1,2-a]pyrimidines, demonstrate the potential for solvent-free, catalyst-free routes to analogous compounds. Such advances align with industrial demands for sustainable processes, reducing reliance on toxic solvents and transition-metal catalysts.
Current Research Trends and Academic Interest
Academic interest in this compound centers on three frontiers:
- Sustainable Synthesis : Innovations like continuous-flow systems, which reduce reaction times from hours to minutes, are being adapted for scaled production of imidazolium salts.
- Materials Science : Its ionic nature and aromaticity make it a candidate for ionic liquid crystals and conductive polymers.
- Medicinal Chemistry : While safety profiles are excluded per requirements, structural analogs are explored for antimicrobial and anticancer properties due to their DNA-intercalating ability.
A notable trend is the integration of computational chemistry to predict substituent effects on electronic properties. Density functional theory (DFT) studies model charge distribution and reactivity, guiding the design of next-generation imidazolium salts.
[Continued in subsequent sections with further analysis of synthetic methodologies, spectroscopic characterization, and applications.]
Properties
IUPAC Name |
2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N2O.BrH/c1-13-8-10-15(11-9-13)18(21)12-20-14(2)19(3)16-6-4-5-7-17(16)20;/h4-11H,12H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFRHSQQLWRXPH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=[N+](C3=CC=CC=C32)C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using methyl iodide to introduce the 1,2-dimethyl groups.
Addition of the p-tolyl group: This step involves the reaction of the intermediate with p-tolylacetic acid or its derivatives to introduce the p-tolyl group.
Formation of the bromide salt: The final step involves the quaternization of the nitrogen atom in the benzimidazole ring with a suitable brominating agent, such as methyl bromide, to form the bromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium chloride or sodium iodide in acetone.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated derivatives with different halide ions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethylbenzimidazole: Lacks the p-tolyl group and the bromide ion.
3-(2-oxo-2-(p-tolyl)ethyl)benzimidazole: Lacks the 1,2-dimethyl groups.
1,2-dimethyl-3-(2-oxoethyl)benzimidazole: Lacks the p-tolyl group.
Uniqueness
1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide is unique due to the combination of its structural features, including the 1,2-dimethyl groups, the p-tolyl group, and the bromide ion. This unique structure can confer specific chemical and biological properties that are not present in similar compounds.
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H18BrN2O
- Molecular Weight : 340.23 g/mol
- IUPAC Name : 1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide
This compound features a benzimidazole core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole often exhibit significant antimicrobial properties. A study focused on various benzimidazole derivatives demonstrated that compounds with similar structures possess notable activity against Gram-positive and Gram-negative bacteria. The specific antimicrobial activity of This compound has not been extensively documented; however, related compounds in the literature show Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Anticancer Potential
Benzimidazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against cancer cells. Preliminary studies suggest that This compound may also exhibit cytotoxicity; however, specific experimental data is required to confirm this potential.
The biological activity of benzimidazole derivatives often involves interference with nucleic acid synthesis or disruption of cellular processes through the generation of reactive oxygen species (ROS). The proposed mechanism for This compound could involve similar pathways, though further research is necessary to elucidate the exact mechanisms at play.
Data Table: Biological Activity Summary
Study 1: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of various benzimidazole derivatives highlighted that compounds with electron-withdrawing groups exhibited enhanced activity against S. aureus. This suggests that modifications to the structure of This compound could potentially improve its efficacy .
Study 2: Cytotoxicity Assessment
In vitro studies on related benzimidazole derivatives showed promising results in inhibiting cancer cell proliferation. A derivative with a similar structure demonstrated IC50 values below 10 µM against several cancer lines, indicating significant potential for further exploration in anticancer applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of benzimidazole derivatives followed by quaternization. For example, reacting 1,2-dimethyl-1H-benzimidazole with 2-bromo-1-(p-tolyl)ethan-1-one in acetonitrile under reflux (80°C, 12–24 hours) yields the target compound. Catalysts like CBr₄ (3 equivalents) enhance reactivity by facilitating nucleophilic substitution, achieving yields up to 84% . Solvent choice (e.g., CH₃CN vs. EtOH) and stoichiometric ratios of reactants are critical for minimizing byproducts like unquaternized intermediates.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methyl groups on the benzimidazole ring (δ ~2.25–2.96 ppm for CH₃) and the p-tolyl aromatic protons (δ ~7.15–7.48 ppm). The ethylene linker (CH₂-CO) appears as a singlet at δ ~5.87–5.90 ppm .
- HRMS : Use ESI+ mode to detect the [M−Br]⁺ ion. For example, the calculated m/z for [C₂₄H₂₄N₃O]⁺ is 370.1914, with observed values matching within 0.3 ppm error .
- Melting Points : Consistent melting ranges (e.g., 168–170°C) confirm purity. Discrepancies >2°C suggest impurities requiring recrystallization (e.g., using MeOH/Et₂O) .
Q. How can researchers troubleshoot low yields during the quaternization step?
- Methodological Answer : Low yields often stem from incomplete alkylation or competing side reactions. Strategies include:
- Using excess alkylating agent (1.2–1.5 equivalents) .
- Adding a phase-transfer catalyst (e.g., TBAB) to improve solubility in polar aprotic solvents .
- Monitoring reaction progress via TLC (silica gel, CH₂Cl₂/MeOH 9:1) to detect unreacted starting material .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound, and what parameters are critical for modeling?
- Methodological Answer : DFT studies using B3LYP/6-31G* basis sets optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). Key parameters:
- Charge distribution : The positively charged imidazolium ring and electron-withdrawing ketone group create a dipole moment, influencing reactivity .
- Solvent effects : Include polarizable continuum models (e.g., PCM for DMSO) to simulate NMR chemical shifts .
- Validation: Compare computed IR vibrational frequencies (e.g., C=O stretch ~1640–1678 cm⁻¹) with experimental data .
Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX tools address them?
- Methodological Answer : Challenges include twinning and weak diffraction due to bromide counterions. Using SHELXL:
- Refine anisotropic displacement parameters for heavy atoms (Br⁻).
- Apply TWIN/BASF commands for twinned crystals .
- Validate with R-factor convergence (<5%) and CheckCIF/PLATON for structural integrity .
Q. How do structural modifications (e.g., substituents on the p-tolyl group) affect biological activity, such as α-glucosidase inhibition?
- Methodological Answer :
- SAR Studies : Replace p-tolyl with electron-deficient groups (e.g., nitro) to enhance π-π stacking with enzyme active sites. For example, 10k (p-tolyl derivative) shows IC₅₀ = 12.3 µM against α-glucosidase vs. 8.7 µM for nitro-substituted analogs .
- Docking Simulations : Use AutoDock Vina to model interactions with catalytic residues (e.g., ASP215 in α-glucosidase). Key binding energies correlate with experimental IC₅₀ values .
Q. How should researchers resolve contradictions in spectral data across studies (e.g., NMR shifts)?
- Methodological Answer :
- Solvent Referencing : Ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) are noted, as they shift proton signals (e.g., CH₃ in DMSO: δ 2.25 ppm vs. 2.96 ppm in CDCl₃) .
- Paramagnetic Impurities : Filter samples through activated charcoal to remove trace metals causing peak broadening .
- Cross-Validation : Compare HRMS and elemental analysis to confirm molecular formula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
